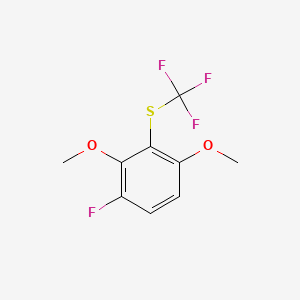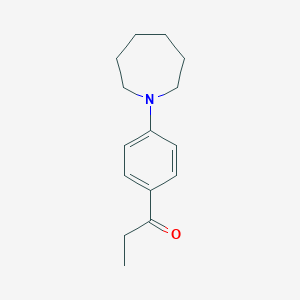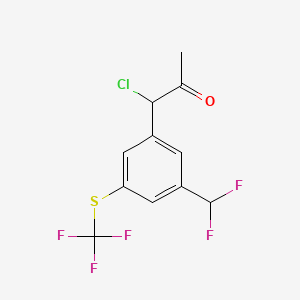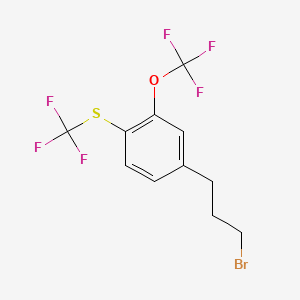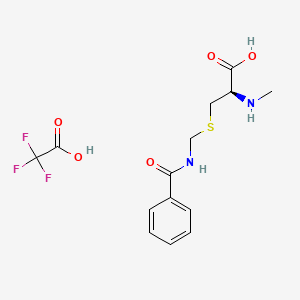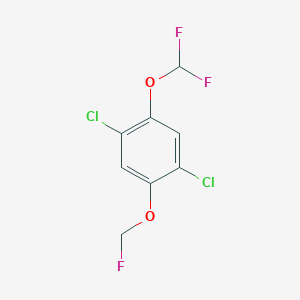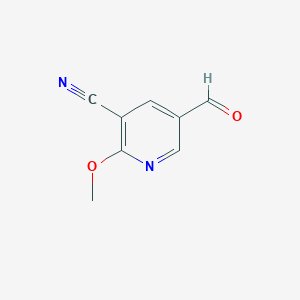
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a chemical compound with the molecular formula C10H10ClF3NOS It is characterized by the presence of an amino group, a trifluoromethylthio group, and a chloropropanone moiety
準備方法
The synthesis of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-(trifluoromethylthio)benzene with 1-chloropropan-2-one under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the formation of corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
科学的研究の応用
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymerization
作用機序
The mechanism of action of 1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with target molecules, contributing to its binding affinity and specificity .
類似化合物との比較
1-(3-Amino-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:
1-(3-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-1-one: This compound has a similar structure but differs in the position of the chlorine atom.
1-(3-Amino-2-(trifluoromethylthio)phenyl)propan-2-one: This compound lacks the chlorine atom but retains the trifluoromethylthio and amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
特性
分子式 |
C10H9ClF3NOS |
|---|---|
分子量 |
283.70 g/mol |
IUPAC名 |
1-[3-amino-2-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c1-5(16)8(11)6-3-2-4-7(15)9(6)17-10(12,13)14/h2-4,8H,15H2,1H3 |
InChIキー |
HHPVPCUNDYNDLM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)SC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


